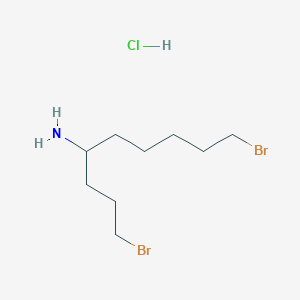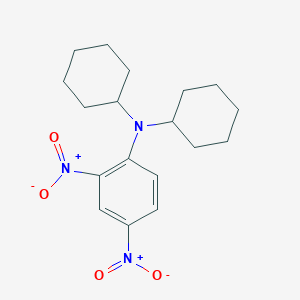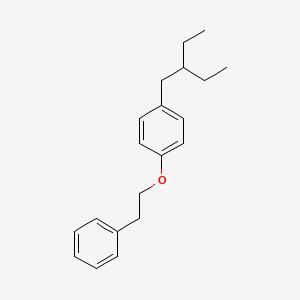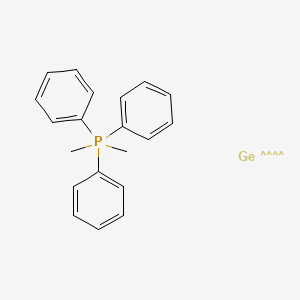![molecular formula C7H7N4O3PS B14279224 [3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid CAS No. 137581-91-0](/img/structure/B14279224.png)
[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrazole ring, a phenyl group, and a phosphonic acid group, making it an interesting subject for research in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid typically involves the formation of the tetrazole ring followed by the introduction of the phosphonic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tetrazole ring. Subsequent reactions introduce the phenyl and phosphonic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups.
科学的研究の応用
[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties make it useful in developing new materials and catalysts for industrial processes.
作用機序
The mechanism of action of [3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and phosphonic acid group play crucial roles in binding to these targets, modulating their activity, and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
Similar Compounds
[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid: shares similarities with other tetrazole-containing compounds and phosphonic acids.
Tetrazole derivatives: These compounds also feature the tetrazole ring and are studied for their biological and chemical properties.
Phosphonic acids: Compounds with the phosphonic acid group are known for their applications in medicine and industry.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which provide distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
特性
CAS番号 |
137581-91-0 |
|---|---|
分子式 |
C7H7N4O3PS |
分子量 |
258.20 g/mol |
IUPAC名 |
[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]phosphonic acid |
InChI |
InChI=1S/C7H7N4O3PS/c12-15(13,14)6-3-1-2-5(4-6)11-7(16)8-9-10-11/h1-4H,(H,8,10,16)(H2,12,13,14) |
InChIキー |
UEUGZCUWENGERH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)N2C(=S)N=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)







![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)



![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)

